5-(Azidomethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
5-(azidomethyl)pyrimidine |
InChI |
InChI=1S/C5H5N5/c6-10-9-3-5-1-7-4-8-2-5/h1-2,4H,3H2 |
InChI Key |
NTRRTTYNGDRXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Routes to 5 Azidomethyl Pyrimidine
Precursor Synthesis Strategies for Pyrimidine (B1678525) Scaffolds with C5 Functionalization
The successful synthesis of 5-(azidomethyl)pyrimidine is contingent on the availability of suitably functionalized pyrimidine precursors. The strategies for obtaining these precursors can be broadly categorized into the elaboration of existing pyrimidine ring systems and the de novo construction of the pyrimidine ring with the desired C5 substitution pattern.
Elaboration of Pyrimidine Ring Systems Preceding Azidomethyl Functionalization
A common approach to C5-functionalized pyrimidines involves the modification of readily available pyrimidine derivatives. One key precursor for this compound is 5-(hydroxymethyl)pyrimidine (B107350). The synthesis of 5-hydroxymethylpyrimidines can be achieved through the reduction of appropriate ester derivatives. For instance, a series of 5-hydroxymethylpyrimidines have been synthesized by the reduction of corresponding 5-carboxylate esters. nih.gov
Another important precursor is a 5-(halomethyl)pyrimidine, such as 5-(chloromethyl)pyrimidine (B28068). The synthesis of these halogenated precursors can be accomplished through various methods, including the chlorination of 5-methylpyrimidine (B16526) derivatives.
De novo synthesis offers an alternative route, constructing the pyrimidine ring from acyclic precursors. This approach allows for the direct incorporation of a functionalized C5 substituent. The biochemical de novo synthesis of pyrimidines starts with precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate, leading to the formation of orotic acid, which is then converted to uridine (B1682114) monophosphate (UMP). pixorize.comdavuniversity.orgmicrobenotes.com While this biological pathway provides the fundamental pyrimidine scaffold, chemical synthesis often employs different strategies for constructing substituted pyrimidines.
Strategies for Introducing the Azidomethyl Group at the C5 Position of Pyrimidines and Pyrimidine Nucleosides
The introduction of the azidomethyl group at the C5 position is a critical step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic substitution reactions, where a suitable leaving group on the methyl substituent at the C5 position is displaced by an azide (B81097) anion.
Dehydroxyazidation involves the conversion of a hydroxyl group in a 5-(hydroxymethyl)pyrimidine precursor into an azide. This transformation is not a direct displacement of the hydroxyl group, which is a poor leaving group. Therefore, it necessitates a two-step process. First, the hydroxyl group is activated by converting it into a good leaving group, such as a tosylate or mesylate. In the second step, the activated intermediate is treated with an azide source, like sodium azide, to effect the nucleophilic substitution.
A well-documented example of this approach is in the synthesis of 5-(azidomethyl)-2'-deoxyuridine. The process begins with the tosylation of 5-(hydroxymethyl)-2'-deoxyuridine. The resulting tosylated nucleoside is then converted to the corresponding 5-(azidomethyl) derivative.
A more direct and widely used method for introducing the azidomethyl group is the nucleophilic displacement of a halogen from a 5-(halomethyl)pyrimidine precursor. 5-(Chloromethyl)pyrimidine or 5-(bromomethyl)pyrimidine (B1257034) serve as excellent substrates for this reaction. The halogen atom acts as a good leaving group, readily displaced by the azide anion (N₃⁻) from a source such as sodium azide or lithium azide.
This reaction is a classic example of an Sₙ2 reaction. The azide ion, acting as a nucleophile, attacks the carbon atom of the halomethyl group, leading to the displacement of the halide ion and the formation of the C-N bond, resulting in this compound. This method has been successfully employed in the synthesis of various azidomethyl-substituted heterocyclic compounds. nih.gov For instance, the reaction of 5-(chloromethyl)-1-(2-isocyanoaryl)-1H-1,2,3-triazoles with sodium azide in dimethylformamide (DMF) at room temperature yields the corresponding 5-(azidomethyl) derivatives in good yields. nih.gov
Optimized Reaction Conditions and Yield Enhancement for this compound Synthesis
The efficiency and yield of the synthesis of this compound are significantly influenced by the reaction conditions. Careful optimization of parameters such as the solvent system and temperature is crucial for achieving the desired outcome.
Influence of Solvent Systems and Temperature on Reaction Efficiency
The choice of solvent plays a critical role in the nucleophilic substitution reactions used to introduce the azidomethyl group. For the displacement of a halide from 5-(halomethyl)pyrimidine with sodium azide, polar aprotic solvents are generally preferred. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective in solvating the cation (e.g., Na⁺) of the azide salt, leaving the azide anion relatively free and highly nucleophilic. This enhances the rate of the Sₙ2 reaction.
Temperature is another key parameter that affects the reaction rate. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature for the azidation reaction is typically determined empirically for the specific substrate and solvent system. For the reaction of 5-(chloromethyl)-1-(2-isocyanoaryl)-1H-1,2,3-triazoles with sodium azide, the reaction proceeds efficiently at room temperature (25 °C), affording high yields of the azidomethyl product. acs.org In other cases, moderate heating may be necessary to drive the reaction to completion in a reasonable timeframe.
| Precursor | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-(Chloromethyl)-1-(2-isocyano-3,5-dimethylphenyl)-1H-1,2,3-triazole | Sodium Azide | DMF | 25 | 93 | acs.org |
| 5-(Chloromethyl)-1-(2-isocyano-4-methylphenyl)-1H-1,2,3-triazole | Sodium Azide | DMF | 25 | 88 | acs.org |
| 5-(Chloromethyl)-1-(2-isocyanophenyl)-1H-1,2,3-triazole | Sodium Azide | DMF | 25 | 52 | acs.org |
Catalytic Approaches and Mechanistic Considerations in Azidomethylation
The direct catalytic azidomethylation of the pyrimidine ring remains a challenging transformation in synthetic organic chemistry. Research has predominantly focused on the conversion of pre-functionalized pyrimidines, such as those bearing a hydroxymethyl or halomethyl group at the 5-position. Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, improved yields, and reduced waste generation.
One of the most promising catalytic strategies for the synthesis of this compound from 5-(halomethyl)pyrimidine is phase-transfer catalysis (PTC). This methodology is particularly effective for reactions involving a water-soluble nucleophile, such as sodium azide, and an organic-soluble substrate. orientjchem.org In a typical biphasic system (e.g., water-toluene), a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium (B103445) salt, facilitates the transport of the azide anion from the aqueous phase to the organic phase, where it can react with the 5-(halomethyl)pyrimidine. smujo.idphasetransfer.com
The mechanism of phase-transfer catalyzed azidation involves the formation of an ion pair between the catalyst cation and the azide anion in the aqueous phase. This lipophilic ion pair then migrates into the organic phase. Here, the azide anion is poorly solvated and thus highly nucleophilic, readily displacing the halide from the 5-(halomethyl)pyrimidine in an SN2 reaction. The catalyst cation then returns to the aqueous phase with the displaced halide anion to repeat the cycle. The efficiency of this process is dependent on several factors, including the nature of the catalyst, the solvent system, temperature, and stirring rate. biomedres.us
The table below illustrates the effectiveness of phase-transfer catalysis in the azidation of benzyl (B1604629) halides, which serve as a suitable model for the reactivity of 5-(chloromethyl)pyrimidine.
Table 1: Phase-Transfer Catalyzed Azidation of Benzyl Halides This table is interactive. You can sort and filter the data.
For the conversion of 5-(hydroxymethyl)pyrimidine, a one-pot catalytic azidation has been developed that avoids the need to first convert the alcohol to a halide. This can be achieved using a reagent system such as triphenylphosphine (B44618), iodine, and imidazole (B134444) in the presence of sodium azide. ias.ac.in While not strictly catalytic in the traditional sense, as triphenylphosphine is consumed stoichiometrically, the process can be considered a "reagent-catalyzed" one-pot synthesis. The mechanism involves the in-situ formation of a phosphonium iodide intermediate from the alcohol and the PPh3/I2 system. This intermediate is then readily displaced by the azide anion.
Novel Synthetic Pathways and Green Chemistry Principles in this compound Production
In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly methods for the synthesis of energetic materials like organic azides. These "green chemistry" approaches focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. rsc.orgpnas.org
One key principle of green chemistry is the use of safer solvents. For the synthesis of this compound, water has been explored as a reaction medium for the azidation of 5-(halomethyl)pyrimidine, particularly in conjunction with phase-transfer catalysis. orientjchem.org The use of water as a solvent eliminates the need for volatile organic compounds (VOCs), which are often flammable and toxic.
Another green chemistry principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The direct, one-pot conversion of 5-(hydroxymethyl)pyrimidine to this compound is an example of a more atom-economical approach, as it avoids the generation of waste associated with the intermediate halogenation step. ias.ac.in
The development of catalytic processes, as discussed in the previous section, is also a cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions.
Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of potentially hazardous materials like organic azides. durham.ac.ukrsc.org The small reactor volumes in continuous flow systems allow for better control of reaction temperature and pressure, minimizing the risk of thermal runaways. Furthermore, the contained nature of the system reduces operator exposure to toxic reagents and intermediates.
A continuous flow process for the synthesis of this compound could be envisioned starting from 5-(chloromethyl)pyrimidine. A solution of the starting material in an organic solvent would be continuously pumped and mixed with a solution of sodium azide in a suitable solvent (e.g., dimethyl sulfoxide or water with a phase-transfer catalyst) in a microreactor or a packed-bed reactor. acs.orgdonaulab.cz The reaction mixture would then flow through a heated coil to ensure complete conversion. The residence time in the reactor can be precisely controlled by adjusting the flow rates of the pumps, allowing for optimization of the reaction conditions to maximize yield and minimize byproduct formation.
The table below outlines a hypothetical continuous flow synthesis of this compound, drawing on established principles of flow chemistry for azide synthesis.
Table 2: Hypothetical Continuous Flow Synthesis of this compound This table is interactive. You can sort and filter the data.
The use of solid-supported reagents, such as a polymer-bound azide resin, can further enhance the green credentials of a flow process by simplifying purification. acs.org In such a setup, a solution of 5-(chloromethyl)pyrimidine would be passed through a column packed with the azide resin, and the desired this compound would be collected at the outlet, while the chloride byproduct remains bound to the resin. This approach minimizes the generation of aqueous waste and allows for the potential regeneration and reuse of the resin.
Chemical Reactivity and Transformational Chemistry of 5 Azidomethyl Pyrimidine
Azide (B81097) Reactivity: Cycloaddition Reactions and Click Chemistry Applications
The azide moiety of 5-(azidomethyl)pyrimidine is an excellent participant in [3+2] cycloaddition reactions, most notably the azide-alkyne cycloaddition, which is a cornerstone of "click chemistry". organic-chemistry.org This area of chemistry, a term coined by K. B. Sharpless in 2001, focuses on reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. organic-chemistry.org The azide-alkyne cycloaddition fits these criteria, providing a powerful tool for chemical synthesis and bioconjugation. dovepress.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction has become a staple in various scientific disciplines due to its reliability and biocompatibility. dovepress.comresearchgate.net The CuAAC reaction offers a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition and proceeds under mild conditions, often in aqueous environments. organic-chemistry.orgnih.gov
The versatility of CuAAC has been demonstrated in the synthesis of various pyrimidine (B1678525) nucleoside derivatives. For instance, 5-(azidomethyl)-2'-deoxyuridine has been utilized in CuAAC reactions to create modified nucleosides and oligonucleotides. researchgate.net These reactions are often facilitated by a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. wikipedia.org The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can further enhance the reaction's efficiency. wikipedia.org
Table 1: Examples of CuAAC Reactions with this compound Derivatives
| Azide Reactant | Alkyne Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-(Azidomethyl)-2'-deoxyuridine | Propargylated carbohydrates | CuSO4, sodium ascorbate | Triazole-linked nucleoside-carbohydrate conjugates | fiu.edu |
| 5-Azidomethyl-dUMP/dUTP | Diketone-alkynes | Copper(I) | 1,3-Diketone-linked thymidine analogues | researchgate.net |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Bioorthogonal Reactions
A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it truly bioorthogonal—meaning it can occur within living systems without interfering with native biochemical processes. magtech.com.cnwikipedia.orgnih.gov The driving force for SPAAC is the ring strain of a cyclic alkyne, such as a cyclooctyne (B158145), which readily reacts with an azide. magtech.com.cnnih.gov
The application of SPAAC with this compound derivatives has been explored for labeling biomolecules in living cells. For example, 5-(azidomethyl)-2'-deoxyuridine has been used to study the metabolic incorporation and detection of azide groups in cellular DNA. fiu.edu The reaction of the azide-modified nucleoside with a fluorescently tagged cyclooctyne derivative allows for the visualization of the labeled DNA. fiu.edu While SPAAC is a powerful tool, the reaction rates can be slower than CuAAC, and the design of more reactive and stable cyclooctynes is an ongoing area of research. nih.govnih.gov
Key Features of SPAAC:
Bioorthogonal: No toxic copper catalyst required, suitable for live-cell imaging. magtech.com.cnwikipedia.org
High Selectivity: The azide and cyclooctyne groups react specifically with each other. magtech.com.cn
Driven by Ring Strain: The high energy of the strained alkyne facilitates the reaction. magtech.com.cn
Other [3+2] Cycloadditions Involving the Azido (B1232118) Group of this compound
While the azide-alkyne cycloaddition is the most prominent, the azido group of this compound can potentially participate in other [3+2] cycloaddition reactions with different dipolarophiles. researchgate.net These reactions can lead to the formation of various five-membered heterocycles. The reactivity in these cycloadditions depends on the nature of the dipolarophile and the reaction conditions. The exploration of these alternative cycloadditions can expand the synthetic utility of this compound for creating diverse molecular structures. rsc.org
Reduction and Functionalization of the Azide Group
The azide moiety in this compound can be readily reduced to a primary amine, providing a key synthetic route to amino-functionalized pyrimidine derivatives. This transformation opens up a wide range of possibilities for further chemical modifications.
Formation of Amino-Functionalized Pyrimidine Derivatives
The reduction of the azido group to an amine is a fundamental transformation in organic synthesis. For this compound derivatives, this is commonly achieved through catalytic hydrogenation. nih.gov This reaction typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
The resulting amino-functionalized pyrimidines, such as 5-(aminomethyl)-2'-deoxyuridine, are valuable building blocks for the synthesis of various biologically active molecules and chemical probes. nih.gov The primary amine can serve as a nucleophile or be further functionalized to introduce other chemical moieties.
Table 2: Reduction of this compound Derivatives
| Azide Starting Material | Reduction Method | Product | Reference |
|---|---|---|---|
| 5-(Azidomethyl)-2'-deoxyuridine | Catalytic Hydrogenation | 5-(Aminomethyl)-2'-deoxyuridine | nih.gov |
Heterocycle Formation via Azide Reduction and Subsequent Cyclization
The reduction of the azide in this compound can be coupled with a subsequent intramolecular cyclization step to form various heterocyclic systems. dntb.gov.uasemanticscholar.org This synthetic strategy, often referred to as an azido-reductive cyclization, is a powerful method for constructing fused-ring systems containing the pyrimidine core. dntb.gov.ua The nature of the resulting heterocycle depends on the presence of a suitable electrophilic functional group elsewhere in the molecule that can react with the newly formed amine. This approach allows for the efficient synthesis of complex nitrogen-containing heterocycles. rsc.orgsemanticscholar.org
Reactivity of the Pyrimidine Nucleus and Side-Chain Modifications of this compound
The chemical behavior of this compound is characterized by the interplay between the aromatic pyrimidine core and the reactive azidomethyl group at the C-5 position. The pyrimidine ring, a π-deficient heterocycle, generally exhibits reduced reactivity towards electrophilic attack compared to benzene, while being more susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. wikipedia.org The nature and position of substituents significantly modulate this inherent reactivity.
Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring
Electrophilic Substitution:
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivate the ring towards electrophilic aromatic substitution. wikipedia.orgresearchgate.net Such reactions, when they do occur, are generally sluggish and require harsh conditions. However, electrophilic substitution is most feasible at the C-5 position, which is the most electron-rich position in the pyrimidine nucleus. wikipedia.orgresearchgate.net The presence of activating groups, such as amino or hydroxyl groups, at the C-2, C-4, or C-6 positions can significantly enhance the rate of electrophilic substitution at C-5. researchgate.net
Nucleophilic Substitution:
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially at the C-2, C-4, and C-6 positions, which are ortho and para to the ring nitrogens. wikipedia.orgbhu.ac.in Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidines bearing a good leaving group (e.g., a halogen) at these positions. stackexchange.com
In the case of this compound itself, the primary site for nucleophilic attack is not the pyrimidine ring, but rather the benzylic-like carbon of the azidomethyl group. The azide group can be displaced by various nucleophiles. For instance, the synthesis of 5-(azidomethyl)-2'-deoxyuridine often involves the displacement of a bromo or tosyloxy group from the corresponding 5-(halomethyl) or 5-(tosyloxymethyl) precursor by an azide salt. nih.gov This indicates that the reverse reaction, the displacement of the azide, is also a feasible transformation.
Catalytic hydrogenation of the azido group in 5-(azidomethyl)-2'-deoxyuridine and its analogues leads to the formation of the corresponding primary amines. nih.gov This reduction highlights the reactivity of the azido group itself, which can be considered a form of nucleophilic attack by a hydride source.
| Reaction Type | Reagent/Condition | Product Type | Reference |
| Nucleophilic displacement of a precursor | Lithium azide | This compound derivative | nih.gov |
| Reduction of the azido group | Catalytic hydrogenation | 5-(Aminomethyl)pyrimidine derivative | nih.gov |
Radical Chemistry and Electron-Mediated Transformations
The azido group of this compound is a key functionality for radical reactions. Organic azides are known to be precursors to nitrogen-centered radicals upon thermal or photochemical activation, or through electron transfer processes. researchgate.net
In the context of radiosensitizers, 5-azidomethyl-2'-deoxyuridine (a derivative of this compound) has been shown to undergo electron-mediated transformations. The addition of radiation-produced electrons to the azido nucleoside leads to the formation of a π-aminyl radical. This is followed by a facile conversion to a σ-iminyl radical through either a bimolecular reaction involving an intermediate α-azidoalkyl radical or by tautomerization. researchgate.net
The general reactivity of alkyl azides in radical reactions suggests that this compound could participate in various radical-mediated transformations. For example, tin-centered radicals (from tributyltin hydride) or silyl radicals can react with alkyl azides. researchgate.net These reactions can lead to the formation of nitrogen-containing heterocycles through intramolecular cyclization if a suitable radical acceptor is present in the molecule. acs.org
| Transformation | Key Intermediate | Resulting Functional Group | Reference |
| Electron addition | π-Aminyl radical, σ-Iminyl radical | Amine (upon further reaction) | researchgate.net |
| Reaction with tin or silyl radicals | Nitrogen-centered radicals | Potential for N-heterocycle formation | researchgate.netacs.org |
Isomerism and Tautomerism Studies of Azidomethyl Pyrimidines and Related Systems
Isomerism:
Isomerism in substituted pyrimidines can arise from the position of substituents on the ring. For this compound, positional isomers would include 2-(azidomethyl)pyrimidine and 4-(azidomethyl)pyrimidine. The specific placement of the azidomethyl group at the C-5 position is crucial for its intended chemical and biological properties. Conformational isomerism can also be observed in related systems, particularly in more complex derivatives where rotation around single bonds is restricted.
Tautomerism:
Tautomerism is a significant feature of pyrimidine chemistry, especially for pyrimidines bearing hydroxyl, amino, or thiol substituents. wikipedia.orgias.ac.in These compounds can exist in equilibrium between different tautomeric forms, such as keto-enol or amino-imino tautomers. pearson.com The predominant tautomer can be influenced by factors like the solvent, temperature, and pH.
For the parent this compound, which lacks these tautomerizable groups, tautomerism of the pyrimidine ring itself is not a major consideration. However, in derivatives of this compound that incorporate such functional groups, tautomerism would play a critical role in their chemical reactivity and biological function. For example, a 5-(azidomethyl)uracil derivative would exist in a dynamic equilibrium between its lactam and lactim forms. The lactam form is generally predominant in solution. The specific tautomeric form can influence the molecule's hydrogen bonding capabilities and its recognition by enzymes.
| Compound Type | Type of Tautomerism | Predominant Form (in solution) |
| Hydroxypyrimidines | Keto-enol | Keto (pyrimidinone) |
| Aminopyrimidines | Amino-imino | Amino |
| 5-(Azidomethyl)uracil | Lactam-lactim | Lactam |
Spectroscopic and Analytical Characterization Methodologies for 5 Azidomethyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-(azidomethyl)pyrimidine, offering precise information about the atomic arrangement through the analysis of nuclear spin transitions in a magnetic field.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of pyrimidine (B1678525) derivatives. cdnsciencepub.comnih.gov The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum of this compound, the protons on the pyrimidine ring exhibit characteristic chemical shifts. The proton at the C2 position typically appears at the most downfield position (around δ 9.1-9.3 ppm), followed by the protons at C4 and C6 (around δ 8.7-8.9 ppm). chemicalbook.comchemicalbook.com The methylene (B1212753) protons (-CH₂-) of the azidomethyl group are expected to show a singlet in the range of δ 4.0-5.0 ppm, influenced by the electronegativity of both the azide (B81097) group and the pyrimidine ring. oregonstate.edulibretexts.org
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrimidine ring have distinct chemical shifts: C2 is typically found around δ 158-160 ppm, C4 and C6 appear in the range of δ 155-157 ppm, and C5 is observed further upfield around δ 120-130 ppm. chemicalbook.commdpi.com The methylene carbon of the azidomethyl substituent would likely resonate in the δ 50-60 ppm region.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~9.2 | ~159 |
| 4/6 | ~8.8 | ~156 |
| 5 | - | ~125 |
| CH₂ | ~4.5 | ~55 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity within the molecule. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the coupled protons on the pyrimidine ring, confirming their relative positions. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the pyrimidine ring and the methylene group to their corresponding carbon signals. mdpi.com For example, the methylene proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~55 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for confirming the placement of the azidomethyl group at the C5 position. Correlations would be expected between the methylene protons and the C4, C5, and C6 carbons of the pyrimidine ring.
Nitrogen NMR spectroscopy provides direct information about the nitrogen atoms in both the pyrimidine ring and the azide functional group.
¹⁴N NMR: While ¹⁴N is the most abundant nitrogen isotope, its quadrupole moment often leads to broad signals. researchgate.net However, it can still be used to characterize azides. Covalent azides typically show three distinct ¹⁴N signals corresponding to the three non-equivalent nitrogen atoms (R-Nα-Nβ-Nγ). rsc.orgrsc.org The central nitrogen (Nβ) resonates at a significantly different chemical shift compared to the two terminal nitrogens (Nα and Nγ). rsc.orgmdpi.com
¹⁵N NMR: The ¹⁵N isotope has a spin of ½ and provides much sharper signals, making it superior for detailed structural analysis, although it often requires isotopic enrichment due to its low natural abundance (0.36%). wikipedia.org In a ¹⁵N-labeled azide, three distinct peaks are observed, and their chemical shifts are sensitive to the electronic environment. nih.govrsc.org Calculations can be used to predict and confirm the assignment of these chemical shifts. znaturforsch.com
| Nitrogen Atom | Typical ¹⁴N/¹⁵N Chemical Shift Range (ppm) | Characteristics |
|---|---|---|
| Nα (attached to C) | -30 to -60 | Shift is influenced by the nature of the attached group. |
| Nβ (central) | -130 to -140 | Relatively consistent across different azides. rsc.org |
| Nγ (terminal) | -170 to -200 | Terminal nitrogen atom. rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic molecular vibrations.
The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the azide group.
Azide Asymmetric Stretch: The most prominent feature for an organic azide is the asymmetric stretching vibration (νas) of the N=N=N group. This absorption occurs in a relatively clean region of the spectrum, typically between 2100 and 2125 cm⁻¹. researchgate.netnih.govresearchgate.netugent.be The high intensity and characteristic position of this band make it a definitive marker for the presence of the azide functionality. The corresponding symmetric stretch is much weaker in the IR spectrum. researchgate.net
Pyrimidine Ring Vibrations: The pyrimidine ring exhibits several characteristic vibrational modes. nih.gov These include C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. acs.org Ring breathing modes can also be observed, often more clearly in the Raman spectrum. acs.orgmst.edu The specific frequencies of these vibrations can be influenced by the nature and position of substituents on the ring. nih.gov
Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and vibrations of non-polar bonds, making it useful for analyzing the pyrimidine ring's skeletal modes. researchgate.net
| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2125 | IR (Strong, Sharp) |
| Pyrimidine Ring | C=N / C=C Stretches | 1400 - 1600 | IR, Raman |
| Pyrimidine Ring | C-H Stretches | >3000 | IR, Raman |
| Methylene (-CH₂-) | C-H Stretches | 2850 - 2960 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization. cdnsciencepub.com
Upon ionization, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule will form a molecular ion ([M]⁺) or a quasi-molecular ion ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound.
The fragmentation of pyrimidine derivatives in the mass spectrometer often follows predictable pathways. sphinxsai.com For this compound, a characteristic and highly significant fragmentation step would be the loss of a dinitrogen molecule (N₂) from the azide group, resulting in a nitrene intermediate. This loss corresponds to a neutral loss of 28 Da. researchgate.net Subsequent fragmentation would involve the cleavage of the pyrimidine ring itself, which can lead to the loss of molecules like HCN. sapub.orgnih.gov The specific fragmentation pattern serves as a fingerprint for the compound, aiding in its structural confirmation. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.
For this compound (C₅H₅N₅), analysis is typically performed using a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion, [M+H]⁺. The experimentally measured accurate mass of this ion is then compared to the theoretically calculated monoisotopic mass. A mass error of less than 5 parts per million (ppm) between the measured and theoretical values provides strong evidence for the assigned elemental composition, confirming the presence of five carbon, six hydrogen (including the added proton), and five nitrogen atoms.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₅N₅ |
| Analyte Ion | [M+H]⁺ |
| Calculated Monoisotopic Mass | 136.06176 u |
| Typical Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. uab.edu For this compound, the protonated molecule ([M+H]⁺, m/z 136.06) is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation pattern reveals characteristic structural motifs.
Mass spectral studies of substituted pyrimidine derivatives often show a set pattern of fragmentation. sphinxsai.comsapub.org The most prominent and diagnostically significant fragmentation pathway for this compound involves the facile loss of a neutral dinitrogen molecule (N₂) from the azide group, a common fragmentation for azido-containing compounds. This neutral loss of 28.0061 Da results in the formation of a highly reactive nitrenium ion intermediate, which rearranges to a more stable structure at m/z 108.0556. A secondary fragmentation pathway involves the cleavage of the C-C bond between the pyrimidine ring and the methylene bridge, leading to the formation of the pyrimidin-5-ylmethyl cation (m/z 93.0451). These characteristic fragmentation patterns provide conclusive evidence for the compound's structure.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion Formula | Calculated Fragment m/z |
|---|---|---|---|---|
| 136.0618 | [M+H-N₂]⁺ | N₂ | [C₅H₆N₃]⁺ | 108.0556 |
| 136.0618 | [C₄H₃N₂-CH₂]⁺ | CH₂N₃ | [C₅H₅N₂]⁺ | 93.0451 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of synthesized this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrimidine derivatives. abap.co.in
A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. abap.co.in Detection is commonly achieved using a UV detector, as the pyrimidine ring possesses a strong chromophore that absorbs UV light, typically in the range of 254-270 nm. sigmaaldrich.comresearchgate.net An isocratic or gradient elution can be developed to achieve optimal separation of the main compound from any potential impurities within a reasonable analysis time.
| HPLC Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or Ammonium Acetate buffer) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or 30-40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While this compound itself is generally unsuitable for Gas Chromatography (GC) analysis due to its polarity and thermal lability (azides can decompose energetically upon heating), GC-MS is an excellent method for identifying and quantifying volatile byproducts that may be present from its synthesis.
The synthesis of this compound typically proceeds via nucleophilic substitution of a precursor like 5-(chloromethyl)pyrimidine (B28068) or 5-(bromomethyl)pyrimidine (B1257034) with an azide salt (e.g., sodium azide) in a polar aprotic solvent. GC-MS can be used to detect residual amounts of the volatile starting materials or the solvents used during the reaction and purification, such as acetonitrile, dimethylformamide (DMF), or acetone. A standard GC method would employ a capillary column (e.g., DB-5ms or equivalent) with a temperature program designed to separate these low-boiling-point compounds, which are then identified by their characteristic mass spectra.
| Potential Volatile Byproduct/Impurity | Common Synthetic Origin | Analytical Method |
|---|---|---|
| 5-(Chloromethyl)pyrimidine | Unreacted starting material | GC-MS |
| Acetonitrile | Reaction or purification solvent | GC-MS |
| Dimethylformamide (DMF) | Reaction solvent | GC-MS |
| Acetone | Purification/washing solvent | GC-MS |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-(Chloromethyl)pyrimidine |
| 5-(Bromomethyl)pyrimidine |
| Sodium azide |
| Acetonitrile |
| Methanol |
| Dimethylformamide (DMF) |
| Acetone |
| Ammonium formate |
| Formic acid |
Theoretical and Computational Investigations of 5 Azidomethyl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic distribution and spatial arrangement of atoms in 5-(Azidomethyl)pyrimidine. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
Density Functional Theory (DFT) has become a principal method for investigating the ground state properties of pyrimidine (B1678525) derivatives due to its favorable balance of computational cost and accuracy. DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties such as molecular electrostatic potentials (MEPs). researchgate.net For instance, studies on related polyazidopyrimidines have utilized the B3LYP functional with the 6-311G(d,p) basis set to find optimized geometries that represent local minima on the potential energy surface. dtic.mil
These calculations are crucial for predicting heats of formation, which is a key indicator of the energetic properties of such compounds. dtic.mildtic.mil The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, can also be determined, providing insights into the molecule's reactivity and stability. researchgate.net In the study of similar pyrimidine systems, DFT has been employed to explore various reaction pathways, such as those involving nucleophilic substitution or cyclodimerization, by calculating the energies of reactants, transition states, and products. queensu.camdpi.commdpi.com
| Method/Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311G(d,p) | Geometry Optimization, Heats of Formation | dtic.mil |
| B3LYP | 6-311++G(2df,2pd) | Reaction Mechanism, Transition States | queensu.ca |
| B3LYP | 6-31G** | Potential Energy Surface, Radical Reactions | nih.gov |
| rwb97xd | 6-311+g(d,p) | Reaction Mechanism Analysis | mdpi.com |
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy for electronic structure characterization. Methods like Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CIS) are employed for more rigorous calculations.
For example, in studies of analogous nitrogen-containing heterocycles like 8-bromoguanine, ground state geometries have been optimized using RHF and subsequently corrected for electron correlation at the MP2 level. nih.gov Such calculations are vital for accurately determining the relative stabilities of different tautomeric forms. nih.gov To characterize excited states, which is important for understanding photochemical reactions, methods like Configuration Interaction Singles (CIS) are used. nih.gov These high-level calculations provide a more detailed and accurate picture of the electronic landscape of the molecule, complementing the insights gained from DFT. nih.govmdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the azidomethyl side chain introduces conformational complexity to the this compound system. Understanding this flexibility and how it is influenced by the molecular environment is key to predicting its behavior.
The various spatial arrangements (conformations) of this compound and its derivatives can be explored by mapping the potential energy surface (PES). The PES is a mathematical landscape that relates the energy of a molecule to its geometry. Computational methods are used to identify stable conformations, which correspond to minima on the PES, and the transition states that connect them. queensu.ca
For nucleoside derivatives of this compound, NMR studies combined with computational modeling have provided evidence of conformational isomerism. researchgate.net This isomerism is influenced by interactions between the azido-modified pyrimidine and other parts of the molecule. researchgate.net In a study on a related azido-substituted nucleoside, the PES for the dissociation of the azido (B1232118) group was calculated using the B3LYP/6-31G** method to understand the energetics of bond-breaking processes. nih.gov
The conformation and reactivity of a molecule can be significantly altered by its environment. Molecular dynamics (MD) simulations are a powerful tool for studying these effects by simulating the movement of atoms and molecules over time. researchgate.netnih.gov
Computational studies have shown that for derivatives of 5-azidomethyl pyrimidine, the ratio of conformational isomers is dependent on the solvent. researchgate.net This highlights the importance of intermolecular interactions between the solute and solvent molecules. DFT calculations, often combined with continuum solvation models like the Polarizable Continuum Model (PCM), can be used to evaluate the bulk effects of a solvent on reaction pathways. nih.gov For instance, studies on the alkylation of cytosine have demonstrated that both specific hydrogen-bonding interactions and bulk solvent effects significantly influence reaction barriers and outcomes. nih.gov MD simulations provide a dynamic picture of these interactions, revealing how solvent molecules arrange around the solute and mediate its conformational changes. researchgate.net
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions. By calculating the energies of intermediates and transition states, researchers can map out the most likely reaction mechanisms.
For pyrimidine derivatives, DFT calculations have been used to investigate reaction mechanisms in detail. For example, the sulfite-catalyzed nucleophilic substitution on a thiamin analog, which contains a pyrimidine ring, was shown to proceed via an addition-elimination mechanism (SNAE). queensu.ca This was determined by locating the relevant transition states and using Intrinsic Reaction Coordinate (IRC) calculations to confirm that these transition states connect the expected reactants and products on the potential energy surface. queensu.ca
Transition State Identification and Activation Energy Calculations for Azide (B81097) Reactions
The 1,3-dipolar cycloaddition reaction between azides and alkynes, often referred to as "click chemistry," is a prominent reaction of this compound. Computational studies are pivotal in identifying the transition states (TSs) of these reactions and calculating their activation energies, which are critical parameters for determining reaction rates and feasibility.
Theoretical investigations of the uncatalyzed [3+2] cycloaddition (32CA) reaction between azides and alkynes have been performed using DFT calculations at the B3LYP/6-31G(d) computational level. For the reaction of a simple azide, methylazide, with propyne, two regioisomeric transition states leading to the formation of 1,4- and 1,5-disubstituted triazoles have been characterized. These calculations reveal that the 32CA reaction proceeds through an asynchronous one-step mechanism. The activation energies for the formation of the 1,4- and 1,5-regioisomers are found to be very similar, with values of 18.84 kcal/mol and 18.51 kcal/mol, respectively nih.govresearchgate.netrsc.org. This suggests that in the absence of a catalyst, the reaction would likely produce a mixture of both regioisomers with little selectivity.
The transition state structures in these cycloadditions are characterized by the partial formation of the new carbon-nitrogen and nitrogen-nitrogen bonds. The geometry of the transition state provides valuable information about the degree of bond formation and the synchronicity of the reaction. For instance, in the cycloaddition of benzyl (B1604629) azide with phenylethyne, the transition state for the formation of the 1,5-isomer shows that the N1-C1 bond is more formed (2.08 Å) than the N3-C2 bond (2.31 Å), indicating an asynchronous process.
| Reactants | Regioisomeric Product | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Methylazide + Propyne | 1,4-disubstituted triazole | B3LYP/6-31G(d) | 18.84 |
| Methylazide + Propyne | 1,5-disubstituted triazole | B3LYP/6-31G(d) | 18.51 |
Computational Insights into Selectivity and Regioselectivity of Derivatives
Computational studies offer profound insights into the factors governing the selectivity and regioselectivity of reactions involving derivatives of this compound. The regioselectivity of the azide-alkyne cycloaddition can be significantly influenced by the electronic nature of the substituents on both the azide and the alkyne, as well as the presence of catalysts.
In the absence of a catalyst, the thermal 1,3-dipolar cycloaddition of azides with alkynes often yields a mixture of 1,4- and 1,5-disubstituted triazoles . Theoretical studies using DFT can predict the favored regioisomer by comparing the activation energies of the competing reaction pathways. For the reaction between ethynyl-benzene and various azide compounds, DFT calculations have shown a high degree of meta regioselectivity, which corresponds to the formation of the 1,5-disubstituted triazole with a terminal alkyne . This selectivity is explained by the analysis of the global and local electrophilicity and nucleophilicity indices of the reactants.
The introduction of a copper(I) catalyst dramatically alters the reaction mechanism and, consequently, the regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. Computational studies have been instrumental in elucidating the mechanism of this catalysis. The coordination of the copper(I) ion to the alkyne significantly changes the electronic properties of the reactants, transforming the reaction from a non-polar, one-step mechanism to a polar, stepwise process nih.govresearchgate.netrsc.org. The formation of a copper acetylide intermediate is a key step. The analysis of Parr and Fukui functions, as well as the Dual Descriptor, within the framework of conceptual DFT, correctly explains the observed 1,4-regioselectivity by identifying the most favorable two-center interaction between the nucleophilic and electrophilic centers of the reactants nih.govresearchgate.net.
Furthermore, computational modeling has been employed to understand the conformational isomerism observed in the products of reactions involving azides derived from pyrimidine nucleosides, such as 5-methyluridine. These studies have shown that the ratio of isomers can be dependent on the solvent and the specific interactions between the different parts of the molecule.
| Reaction Conditions | Reactants | Predicted Major Regioisomer | Computational Approach |
|---|---|---|---|
| Uncatalyzed (Thermal) | Ethynyl-benzene + Azides | 1,5-disubstituted (meta) | DFT (B3LYP/6-31G(d)) |
| Copper(I)-Catalyzed | Methylazide + Propyne | 1,4-disubstituted | DFT (B3LYP/6-31G(d)/LANL2DZ for Cu) |
Applications of 5 Azidomethyl Pyrimidine in Advanced Chemical Research
Role as a Key Building Block in Heterocyclic Synthesis
The unique reactivity of 5-(azidomethyl)pyrimidine positions it as a strategic starting material for the synthesis of more complex molecular architectures. Its ability to participate in cyclization reactions allows for the construction of novel heterocyclic systems with potential applications in medicinal chemistry and chemical biology.
Construction of Complex Pyrimidine-Fused Systems
The azidomethyl group on the pyrimidine (B1678525) ring is an ideal precursor for creating fused heterocyclic systems, particularly those containing a triazole ring. Through intramolecular or intermolecular cycloaddition reactions, this compound can be used to construct triazolopyrimidine scaffolds. nih.govresearchgate.net These fused bicyclic systems are of significant interest due to their structural similarity to purines, making them important targets in drug discovery. nih.gov
In a potential synthetic strategy, the azide (B81097) group can react with an alkyne functionality located elsewhere on the pyrimidine-containing molecule (intramolecular) or on a separate reagent (intermolecular) to form a stable 1,2,3-triazole ring. This reaction effectively "fuses" a new five-membered ring onto the pyrimidine core, yielding a triazolopyrimidine derivative. dntb.gov.uaresearchgate.net The versatility of this approach allows for the generation of diverse libraries of complex heterocyclic compounds for biological screening.
Precursor for Advanced Bioisosteric Replacements in Chemical Design
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance a drug's efficacy, stability, or pharmacokinetic profile. nih.govpatsnap.com this compound is a valuable precursor for introducing one of the most effective bioisosteres: the 1,2,3-triazole ring. exlibrisgroup.comresearchgate.net
The azide group can be readily converted into a 1,2,3-triazole via CuAAC click chemistry. tandfonline.com The resulting triazole ring is widely recognized as a superior bioisostere for the amide bond. unimore.itnih.gov It mimics the key properties of an amide, such as size, planarity, and hydrogen bond accepting capabilities, while offering a significant advantage in its enhanced metabolic stability against hydrolysis. unimore.it By using this compound, a pyrimidine core can be linked to another molecular fragment via this stable triazole linker, providing a robust alternative to a traditional amide linkage in the design of new therapeutic agents. nih.gov This strategy allows chemists to fine-tune molecular properties to overcome common challenges in drug development. nih.govnih.gov
Conjugation Chemistry and Bioconjugation Strategies (Non-Clinical/Non-Therapeutic)
The azido (B1232118) group of this compound is a bioorthogonal handle, meaning it can react selectively in complex biological environments without interfering with native biochemical processes. lumiprobe.com This property is exploited in conjugation chemistry to link the pyrimidine moiety to other molecules, such as biological probes, polymers, or nucleic acids, primarily through the highly efficient click chemistry reaction. metabion.comjenabioscience.com
Synthesis of Pyrimidine-Tagged Probes for In Vitro Studies (e.g., fluorescent labels, biotinylation, affinity labeling)
This compound is an excellent starting point for the synthesis of pyrimidine-tagged molecular probes for in vitro research. The azide group can be "clicked" onto a variety of reporter molecules that contain a terminal alkyne. This allows for the straightforward creation of custom probes for fluorescence imaging, affinity purification, and other biochemical assays. lumiprobe.com
Fluorescent Labeling: By reacting this compound with an alkyne-functionalized fluorophore (e.g., a coumarin (B35378) or other fluorescent dye), researchers can create a pyrimidine-based probe for cellular imaging. nih.govnih.gov The resulting conjugate can be used to study the localization and interactions of pyrimidine-binding molecules within cells. The formation of the triazole ring upon the click reaction can itself enhance the fluorescence quantum yield of certain dyes, creating a "fluorogenic" probe that lights up upon conjugation. nih.govmdpi.com
Biotinylation: Biotin (B1667282) is a vitamin with an exceptionally high affinity for the protein streptavidin, a property widely used for affinity-based purification. Reacting this compound with an alkyne-modified biotin derivative yields a biotin-tagged pyrimidine. researchgate.netnih.gov This probe can be used to label and subsequently isolate pyrimidine-binding proteins or other interacting biomolecules from complex mixtures. nih.gov
| Probe Type | Reactive Partner | Conjugation Method | Potential In Vitro Application |
| Fluorescent Label | Alkyne-modified Fluorophore | CuAAC Click Chemistry | Fluorescence microscopy, cellular imaging |
| Affinity Label | Alkyne-modified Biotin | CuAAC Click Chemistry | Affinity purification, pull-down assays |
| Cross-linking Agent | Alkyne with a second reactive group | CuAAC Click Chemistry | Identifying binding partners of pyrimidine-based molecules |
Derivatization for Material Science Applications (e.g., polymers, surfaces)
The principles of click chemistry extend beyond biology into material science, where this compound can be used to modify the surfaces of materials. irjweb.com By immobilizing the pyrimidine moiety onto polymers or solid surfaces, their chemical and physical properties can be tailored for specific applications. ingentaconnect.comresearchgate.net
Surfaces functionalized with alkyne groups can be readily reacted with this compound. This process covalently attaches a layer of pyrimidine molecules to the material. nih.govnih.gov This surface modification can alter properties such as hydrophobicity, conductivity, and the ability to interact with biological molecules. For instance, pyrimidine-functionalized nanoparticles could be developed for targeted delivery applications, or polymer scaffolds could be created for use in tissue engineering. tandfonline.comresearchgate.netrsc.org The strong electron-withdrawing character and hydrogen-bonding capabilities of the pyrimidine ring make it an attractive component for designing advanced functional materials. ingentaconnect.comresearchgate.net
Incorporation into Nucleic Acids for Modified DNA/RNA Synthesis and Labeling
A significant application of this compound is in the field of nucleic acid chemistry. By converting it into the corresponding nucleoside, 5-(azidomethyl)-2'-deoxyuridine (5-AmdU), researchers have a powerful tool for labeling and studying newly synthesized DNA. jenabioscience.comjenabioscience.com
The process typically involves two steps:
Metabolic Incorporation: The cell-permeable 5-AmdU is supplied to cells, where it is treated by cellular enzymes as an analog of the natural nucleoside thymidine. During DNA replication (the S-phase of the cell cycle), 5-AmdU is incorporated into the newly synthesized DNA strands. jenabioscience.comnih.gov
Click Chemistry Labeling: The DNA, now containing azide functional groups, can be detected by reacting it with an alkyne-bearing reporter molecule. biosynth.com For example, reacting the azide-modified DNA with a fluorescent alkyne using click chemistry results in brightly labeled DNA, allowing for the visualization of cells that are actively proliferating. harvard.edulumiprobe.com This method is a powerful alternative to traditional techniques that require harsh conditions or antibodies. harvard.edu
This strategy enables a wide range of analyses, from monitoring cell proliferation to the isolation and identification of newly synthesized DNA fragments. lumiprobe.comjenabioscience.com
| Modified Nucleoside | Incorporation Method | Labeling Chemistry | Primary Application |
| 5-(Azidomethyl)-2'-deoxyuridine (5-AmdU) | Metabolic labeling during S-phase | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Monitoring de novo DNA synthesis and cell proliferation |
| 5-(Azidomethyl)-2'-deoxyuridine (5-AmdU) | Metabolic labeling | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free labeling of DNA in sensitive systems |
| 5'-Azido-2',5'-dideoxycytidine | Chemical synthesis into oligonucleotides | CuAAC Click Chemistry | Site-specific labeling of synthetic DNA/RNA strands |
Insufficient Research Data Precludes Comprehensive Article on this compound in Advanced Chemical Research
Despite a thorough review of available scientific literature, there is a notable lack of specific research data concerning the direct applications of the chemical compound this compound in the development of novel chemical tools for non-clinical biological system interrogation. Consequently, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time.
The specific areas where information is sparse are:
Generation of Pyrimidine-Based Scaffolds for Chemical Biology Investigations: While the pyrimidine core is a well-established and privileged scaffold in medicinal chemistry and chemical biology, and the azido group is a versatile functional handle for bioconjugation reactions such as "click chemistry," there is a lack of published research detailing the use of this compound as a starting material for the synthesis of a diverse range of non-nucleoside pyrimidine-based scaffolds for chemical biology tool development. Existing research primarily focuses on derivatives, such as 5-(azidomethyl)-2'-deoxyuridine, for applications in antiviral and anticancer studies. This indicates the potential of the core molecule but does not provide the breadth of data needed to fully address the generation of diverse scaffolds for broader chemical biology investigations.
Use in Fragment-Based Chemical Library Development: A comprehensive search of the scientific literature did not yield any specific examples or detailed research findings on the inclusion and utilization of this compound in the design and synthesis of fragment-based chemical libraries. Fragment-based drug discovery is a powerful technique for identifying lead compounds, and while pyrimidine-containing fragments are common in such libraries, there is no specific data available on the use of this compound for this purpose.
Due to the absence of detailed research findings, the creation of informative data tables and a thorough discussion of the compound's role in these specific advanced chemical research applications is not possible. Further research into the synthetic utility and application of this compound is required before a comprehensive article on this subject can be written.
Future Research Directions and Emerging Trends for 5 Azidomethyl Pyrimidine
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. researchgate.net These technologies offer enhanced control over reaction parameters, improved safety, and the potential for efficient scaling of synthetic processes. researchgate.net For 5-(azidomethyl)pyrimidine, integrating its synthesis and subsequent reactions into automated flow systems presents a significant opportunity.
Flow chemistry can facilitate the precise control of reaction conditions, which is crucial when handling potentially energetic intermediates. researchgate.net Automated systems can enable rapid optimization of reaction parameters and high-throughput synthesis of derivatives. soci.org This approach could significantly accelerate the discovery of new compounds with desirable properties. For instance, an automated fast-flow instrument has been reported for the synthesis of peptide chains up to 164 amino acids long, demonstrating the power of this technology in complex molecule synthesis. nih.gov
Key Research Objectives:
Develop robust and scalable flow synthesis protocols for this compound and its precursors.
Integrate online reaction monitoring and real-time optimization using automated feedback loops.
Explore the use of automated platforms for the library synthesis of this compound derivatives for screening purposes.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in this compound Synthesis |
| Precise Temperature and Pressure Control | Improved reaction selectivity and yield. |
| Enhanced Safety | Minimized handling of potentially hazardous intermediates. |
| Rapid Reaction Optimization | Accelerated discovery of optimal reaction conditions. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. These techniques can enable novel transformations by accessing unique reactive intermediates under mild conditions. The application of these methods to this compound could unveil new reaction pathways and molecular architectures.
The azido (B1232118) group in this compound is a versatile functional group that can participate in various photocatalytic reactions, such as radical-mediated additions and cycloadditions. Similarly, the pyrimidine (B1678525) ring can be functionalized through electrocatalytic methods. Exploring these transformations could lead to the development of novel synthetic strategies for creating complex molecules with potential applications in medicinal chemistry and materials science.
Potential Transformations to Explore:
Photocatalytic azide-olefin cycloadditions to generate novel heterocyclic scaffolds.
Electrocatalytic C-H functionalization of the pyrimidine ring.
Photo-induced generation of nitrenes from the azido group for C-H amination reactions.
Advanced Materials Science Applications and Nanotechnology Interfaces
The unique electronic and structural properties of the pyrimidine core, combined with the reactive handle of the azidomethyl group, make this compound an attractive building block for advanced materials. The azide (B81097) group is particularly useful for "click" chemistry reactions, which are widely employed in materials science for surface functionalization and polymer synthesis.
Future research could focus on incorporating this compound into polymers, metal-organic frameworks (MOFs), and nanomaterials. These materials could exhibit interesting optical, electronic, or biological properties. For example, pyrimidine-containing polymers may have applications in organic electronics, while functionalized nanoparticles could be used for targeted drug delivery or bioimaging. The synthesis of 5-azidomethyl-2'-deoxyuridine has been reported, highlighting its potential as a precursor for modified nucleic acids with applications in nanotechnology. nih.gov
Emerging Application Areas:
Functional Polymers: Synthesis of polymers with tailored electronic and optical properties.
Smart Materials: Development of materials that respond to external stimuli.
Bioconjugation: Covalent attachment to biomolecules for diagnostic and therapeutic applications.
Surface Modification: Functionalization of surfaces to control wetting, adhesion, and biocompatibility.
Development of High-Throughput Screening Methodologies for New Reactions
The discovery of novel chemical reactions is often a time-consuming and labor-intensive process. High-throughput screening (HTS) methods have revolutionized this field by enabling the rapid evaluation of large numbers of potential reactions. hilarispublisher.com Developing HTS methodologies specifically for reactions involving this compound could significantly accelerate the discovery of new transformations and applications.
These methodologies could involve the use of microtiter plates and robotic liquid handling systems to perform a large number of reactions in parallel. nih.gov The development of sensitive and selective analytical techniques, such as mass spectrometry and fluorescence-based assays, would be crucial for rapidly identifying successful reactions. nih.gov The "click" chemistry reactivity of the azide group makes it particularly amenable to the development of HTS assays for identifying inhibitors of enzymes like PTP1B. researchgate.net
Table 2: Components of a High-Throughput Screening Platform for this compound Reactions
| Component | Function |
| Compound Library | A diverse collection of potential reaction partners for this compound. |
| Robotic Liquid Handling | Automated dispensing of reagents to enable parallel experimentation. |
| Microtiter Plates | Miniaturized reaction vessels for performing a large number of reactions simultaneously. |
| Analytical Detection | Rapid and sensitive detection of product formation. |
| Data Analysis Software | Automated analysis of large datasets to identify promising reactions. |
Synergistic Approaches with Artificial Intelligence in Reaction Prediction and Optimization
Reaction Prediction: Predicting the feasibility and outcome of novel reactions involving this compound.
Retrosynthetic Analysis: Identifying optimal synthetic routes to complex target molecules containing the this compound scaffold.
Property Prediction: Predicting the physicochemical and biological properties of new this compound derivatives.
De Novo Design: Designing novel molecules with desired properties based on the this compound core.
Q & A
Q. What are the common synthetic routes for 5-(Azidomethyl)pyrimidine, and how can reaction yields be optimized?
The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a bromine atom in 5-bromopyrimidine with an azidomethyl group via reaction with sodium azide (NaN₃) or using a Grignard reagent (e.g., azidomethylmagnesium bromide) under anhydrous conditions is a standard approach . Optimization strategies include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd for Suzuki coupling) improve regioselectivity and yield .
- Temperature control : Reactions involving azides require low temperatures (0–5°C) to minimize decomposition risks .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization enhances purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Orthogonal analytical methods are critical:
- NMR spectroscopy : and NMR verify the azidomethyl group’s presence (e.g., characteristic peaks near δ 4.5 ppm for –CH₂N₃) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 150.07 for C₅H₆N₄) .
- Chromatography : HPLC or TLC with UV detection monitors purity (>95% is typical for research-grade material) .
Q. What are the stability considerations for this compound during storage and handling?
Azidomethyl compounds are prone to thermal decomposition and photodegradation. Key precautions:
- Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent azide degradation .
- Decomposition pathways : Monitor for hydrazoic acid (HN₃) formation, which is toxic and explosive at high concentrations .
- Safety protocols : Use blast shields and fume hoods during synthesis .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in click chemistry applications?
Density Functional Theory (DFT) calculations predict regioselectivity in Huisgen cycloaddition reactions. For example:
- Reactivity with alkynes : Model transition states to identify preferred reaction sites (e.g., terminal vs. internal alkynes) .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
- Database tools : Use PubChem’s molecular descriptors or Reaxys to cross-validate computational findings .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in IC₅₀ values or enzyme inhibition may arise from assay variability. Solutions include:
- Standardized protocols : Adopt uniform conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Error analysis : Quantify batch-to-batch variability via LC-MS purity checks and statistical modeling (e.g., ANOVA) .
Q. How can researchers design azidomethyl-containing probes for targeted protein labeling without inducing cytotoxicity?
Key considerations:
Q. What are the mechanistic insights into the thermal decomposition of this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
- Decomposition temperature : Typically 80–100°C, releasing N₂ gas .
- Byproducts : Identify intermediates via GC-MS (e.g., nitriles or amines) .
- Kinetic studies : Apply Arrhenius equations to model decomposition rates under varying humidity .
Methodological Guidance
Q. How should researchers address discrepancies in synthetic yields reported across literature sources?
Q. What strategies mitigate risks of azide-related impurities in pharmaceutical applications?
- HPLC monitoring : Detect residual azides using reverse-phase columns with UV detection at 254 nm .
- Toxicological profiling : Assess mutagenicity via Ames tests or in silico tools (e.g., Derek Nexus) .
- Process optimization : Replace azidomethyl groups with stable bioisosteres (e.g., tetrazoles) where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
